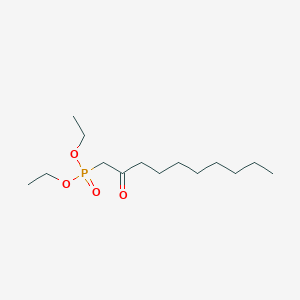

Diethyl (2-oxodecyl)phosphonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Diethyl (2-oxopropyl)phosphonate (CAS: 1067-71-6) is an organophosphorus compound with the molecular formula C₇H₁₅O₄P and a molecular weight of 194.17 g/mol . Structurally, it consists of a phosphonate group bonded to a 2-oxopropyl moiety and two ethyl ester groups. Common synonyms include diethyl acetonylphosphonate and 2-oxopropylphosphonic acid diethyl ester .

This compound is widely utilized in organic synthesis, particularly as a precursor for diazo compounds. For example, it reacts with sulfonyl azides to form diethyl (1-diazo-2-oxopropyl)phosphonate, a key intermediate in cyclopropanation and alkyne synthesis . Its synthesis involves the deprotonation of diethyl (2-oxopropyl)phosphonate with sodium hydride (NaH) in toluene, followed by diazo transfer reactions . The ethyl ester groups enhance solubility in organic solvents, making it suitable for diverse catalytic and stoichiometric reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl (2-oxodecyl)phosphonate can be synthesized through the Michaelis-Arbuzov reaction, which involves the reaction of trialkyl phosphites with alkyl halides. For instance, the reaction of diethyl phosphite with 2-bromodecanone under controlled conditions yields this compound. The reaction typically requires a base such as sodium or potassium carbonate to facilitate the formation of the phosphonate ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Diethyl (2-oxodecyl)phosphonate undergoes various chemical reactions, including:

Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: The ketone group can be reduced to form alcohols.

Substitution: The phosphonate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles such as amines and alcohols can react with the phosphonate group under basic conditions.

Major Products Formed

Oxidation: Carboxylic acids and esters.

Reduction: Alcohols.

Substitution: Phosphonate esters and amides.

Scientific Research Applications

Diethyl (2-oxodecyl)phosphonate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.

Biology: It serves as a precursor for the synthesis of biologically active molecules, including enzyme inhibitors and pharmaceuticals.

Medicine: The compound is investigated for its potential use in drug development, especially in the design of prodrugs and bioisosteres.

Industry: It is employed in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of diethyl (2-oxodecyl)phosphonate involves its ability to form stable carbon-phosphorus bonds. This property is exploited in various chemical reactions where the phosphonate group acts as a nucleophile or electrophile. The molecular targets and pathways depend on the specific application, such as enzyme inhibition in biological systems or catalysis in chemical reactions.

Comparison with Similar Compounds

Diethyl (2-oxopropyl)phosphonate belongs to the broader class of α-ketophosphonates, which are characterized by a phosphonate group adjacent to a carbonyl moiety. Below is a detailed comparison with structurally related compounds:

Diethyl (2-Oxobutyl)phosphonate

- Molecular Formula : C₈H₁₇O₄P

- Molecular Weight : 208.19 g/mol

- Key Differences: The 2-oxobutyl substituent introduces a longer alkyl chain (butyl vs. propyl), increasing molecular weight and lipophilicity.

- Applications : Used in the synthesis of β-ketophosphonates for metal-catalyzed cross-coupling reactions .

Dimethyl (2-Oxopropyl)phosphonate

- Molecular Formula : C₅H₁₁O₄P

- Molecular Weight : 166.11 g/mol

- Key Differences: Methyl ester groups (vs. ethyl) lower molecular weight and boiling point.

- Applications : Employed in Pudovik reactions to form α-hydroxyphosphonates under mild conditions .

Diethyl (2-Cyanoethyl)phosphonate

- Molecular Formula: C₇H₁₄NO₃P

- Key Differences: A cyano (-CN) group replaces the carbonyl, increasing electrophilicity and enabling conjugation with biomolecules. Synthesis: Prepared via Arbuzov reaction of triethyl phosphite with acrylonitrile .

- Applications : Investigated for anti-inflammatory and analgesic properties in pharmaceutical compositions .

Diethyl (2-Oxo-2-Arylethyl)phosphonates

- Example : Diethyl (2-(3,5-dimethoxyphenyl)-2-oxoethyl)phosphonate

- Key Differences :

- Applications : Serve as intermediates in the synthesis of heterocycles and bioactive molecules .

Diethyl Hexadecylphosphonate

- Molecular Formula : C₂₀H₄₃O₃P

- Key Differences :

Data Tables

Table 1: Structural and Physicochemical Comparison

Key Findings and Trends

Ester Group Impact : Ethyl esters (vs. methyl) improve organic solubility but may reduce enzymatic reactivity .

Substituent Effects :

- Electron-withdrawing groups (e.g., -CN, -CO) enhance electrophilicity, facilitating nucleophilic attacks .

- Long alkyl chains (e.g., hexadecyl) prioritize lipophilicity for biomedical applications .

Synthetic Flexibility : α-Ketophosphonates are versatile intermediates for diazo compounds, heterocycles, and bioactive molecules .

Properties

CAS No. |

131721-21-6 |

|---|---|

Molecular Formula |

C14H29O4P |

Molecular Weight |

292.35 g/mol |

IUPAC Name |

1-diethoxyphosphoryldecan-2-one |

InChI |

InChI=1S/C14H29O4P/c1-4-7-8-9-10-11-12-14(15)13-19(16,17-5-2)18-6-3/h4-13H2,1-3H3 |

InChI Key |

FIAPXLGOCRSZGX-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCC(=O)CP(=O)(OCC)OCC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.